molecular formula C8H7N3O3 B2428040 2-(Benzotriazol-1-yloxy)acetic acid CAS No. 639475-09-5

2-(Benzotriazol-1-yloxy)acetic acid

Cat. No. B2428040
M. Wt: 193.162
InChI Key: PDUXROJIRWXTKQ-UHFFFAOYSA-N
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Description

2-(Benzotriazol-1-yloxy)acetic acid is a chemical compound with the linear formula C10H11N3O2 . It is also known as Enamine 2- (1H-1,2,3-benzotriazol-1-yloxy)acetic acid .


Synthesis Analysis

The synthesis of 2-(Benzotriazol-1-yloxy)acetic acid involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular structure of 2-(Benzotriazol-1-yloxy)acetic acid has been characterized by single-crystal X-ray diffraction as well as with infrared spectroscopy and elemental analysis . The results reveal that it has a 1D double chain structure .


Chemical Reactions Analysis

The chemical reactions of 2-(Benzotriazol-1-yloxy)acetic acid involve the reaction of o-phenylenediamine with NaNO2 in acetic acid which undergoes intramolecular cyclization to yield benzotriazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzotriazol-1-yloxy)acetic acid include a molecular weight of 205.218 . It also exhibits strong emission intensities in complexes .

Scientific Research Applications

Synthesis of Pyridine Derivatives

  • Chemical Synthesis : This compound facilitates the synthesis of pyridine derivatives, such as 2-(substituted amino)pyridines and pyrid-2-ones, through base-promoted reactions with α,β-unsaturated ketones. This process involves tandem [3 + 3] annulations, a combination of Michael addition and cyclization, proving efficient in creating previously challenging 3-unsubstituted pyridine derivatives (Katritzky et al., 1997).

Antimicrobial Activity

  • Antimicrobial Properties : Derivatives of 2-(benzotriazol-1-yloxy)acetic acid have shown effective antimicrobial activities. One study synthesized novel derivatives by substituting amino acids on 1H-benzotriazol-1-ylacetyl chloride and found them effective against various bacteria and fungi (Jamkhandi & Disouza, 2012).

Synthesis of Azetidinones

  • Synthesis of Azetidinones : Ethyl-1H-benzotriazol-1-acetate was synthesized using 1H-benzotriazole and further processed to create azetidinones with notable antifungal activity. This highlights its role in developing compounds with potential pharmaceutical applications (Toraskar et al., 2009).

Antibacterial Agents

  • Antibacterial Agents : This compound has been used to synthesize N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives, which demonstrated significant antibacterial activity against various bacterial strains, including E. coli and S. aureus (Rani et al., 2021).

Structural Studies

  • Polymorphism and Structural Analysis : 2-(Benzotriazol-2-yl)acetic acid, a closely related compound, has been studied for its polymorphic crystalline structure, showcasing unique hydrogen bonding and π–π stacking interactions (Alieva et al., 2012).

Coordination Polymers

  • Coordination Polymer Construction : This compound is used in constructing coordination polymers with transition metals, showing potential in materials science for its structural and optical properties (Ji et al., 2018).

Electromaterials

  • Electromaterial Synthesis : 2-(Benzotriazol-1-yloxy)acetic acid has been involved in the synthesis of electrochromic and optical materials, highlighting its role in the development of advanced materials with potential electronic applications (Kaya et al., 2011).

Environmental Impact

  • Environmental Impact Study : Research on benzotriazoles, including 2-(benzotriazol-1-yloxy)acetic acid, focuses on their transformation and biodegradation in the environment, understanding their presence and impact as organic micropollutants (Huntscha et al., 2014).

Safety And Hazards

The safety data sheet for acetic acid, a component of 2-(Benzotriazol-1-yloxy)acetic acid, indicates that it is flammable and causes severe skin burns and eye damage .

Future Directions

The future directions for 2-(Benzotriazol-1-yloxy)acetic acid could involve further exploration of its potential applications in the field of porous coordination polymers . These have potential applications in the field such as gas storage and separation, magnetism, catalysis, luminescence, sensing, and detection .

properties

IUPAC Name

2-(benzotriazol-1-yloxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUXROJIRWXTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid

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